molecular formula C16H13N3 B1416474 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile CAS No. 885272-76-4

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile

Cat. No. B1416474
M. Wt: 247.29 g/mol
InChI Key: AHFSQUVGIKCXBO-UHFFFAOYSA-N
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Description

“(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” is a type of imidazo[1,2-a]pyridine compound . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which include “(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile”, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” include the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Anti-Tuberculosis Agents

  • Application Summary : Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
  • Methods of Application : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies over the last decade .

3. Treatment of Insomnia

  • Application Summary : Certain derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid, such as zolpidem, are used in medicine .
  • Methods of Application : Zolpidem is used to treat short-term insomnia .
  • Results or Outcomes : Zolpidem has been effective in treating short-term insomnia, helping patients fall asleep more quickly .

4. Cancer Treatment

  • Application Summary : Imidazo[1,2-a]pyridine analogues have been studied for their potential in cancer treatment .
  • Methods of Application : These compounds are being developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signalling pathway, which is often associated with tumourigenesis and progression .
  • Results or Outcomes : PI3K inhibitors have attracted significant interest for the treatment of cancer due to their potential to inhibit tumor growth and progression .

5. Antiviral Agents

  • Application Summary : Some imidazole derivatives, such as enviroxime, have shown antiviral properties .
  • Methods of Application : These compounds are used as inhibitors of viral replication .
  • Results or Outcomes : Enviroxime has been used as an antiviral agent .

6. Anti-Inflammatory Agents

  • Application Summary : Imidazole derivatives have been reported to have anti-inflammatory properties .
  • Methods of Application : These compounds are used to reduce inflammation in the body .
  • Results or Outcomes : Various imidazole derivatives have been used as anti-inflammatory agents .

Future Directions

The future directions for the research and development of “(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” and similar compounds could include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their wide range of applications in medicinal chemistry could be another promising direction .

properties

IUPAC Name

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFSQUVGIKCXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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